N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a phenyl group, a pyrimidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling with the phenyl group. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Use as an intermediate in the production of agrochemicals or materials science.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(4-oxo-3,5,6-trimethylpyrimidin-2-ylthio)acetamide
- N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo-2-thioxo-1,2-dihydropyrimidin-2-ylthio)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide is unique due to the presence of both the thiophene and pyrimidine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21N3O2S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-10-7-6-8-11(2)16(10)20-14(23)9-25-19-21-17-15(18(24)22(19)5)12(3)13(4)26-17/h6-8H,9H2,1-5H3,(H,20,23) |
InChI Key |
GXVONCBENUTUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
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